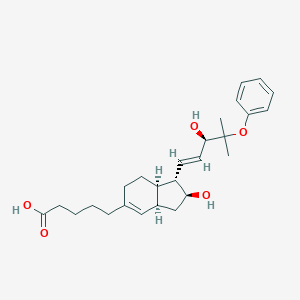
Homoisocarbacyclin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homoisocarbacyclin is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic analog of prostacyclin, a naturally occurring substance in the body that plays a vital role in regulating blood vessel function.
Wirkmechanismus
Homoisocarbacyclin works by activating the prostacyclin receptor, which is present on the surface of cells lining blood vessels. This activation leads to the production of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in regulating blood vessel function. The increase in cAMP levels leads to the relaxation of blood vessels, which helps to improve blood flow and reduce blood pressure.
Biochemische Und Physiologische Effekte
Homoisocarbacyclin has several biochemical and physiological effects, including the relaxation of blood vessels, inhibition of platelet aggregation, and reduction of inflammation. These effects are essential in the treatment of cardiovascular disease, as they can help to improve blood flow, prevent blood clots, and reduce the risk of heart attack and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using homoisocarbacyclin in lab experiments is its specificity. Homoisocarbacyclin targets the prostacyclin receptor, which is present on the surface of cells lining blood vessels. This specificity means that researchers can study the effects of homoisocarbacyclin on blood vessel function without affecting other systems in the body. However, one limitation of using homoisocarbacyclin in lab experiments is its high cost. The synthesis of homoisocarbacyclin is challenging and requires a high level of expertise, which makes it a costly compound to produce.
Zukünftige Richtungen
There are several future directions for research on homoisocarbacyclin. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of homoisocarbacyclin's potential therapeutic applications in other disease areas, such as cancer and diabetes. Additionally, researchers may explore the use of homoisocarbacyclin in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, homoisocarbacyclin is a synthetic analog of prostacyclin that has shown promise in the treatment of cardiovascular disease. Its mechanism of action involves the activation of the prostacyclin receptor, leading to the production of cAMP and the relaxation of blood vessels. Homoisocarbacyclin has several biochemical and physiological effects, including the inhibition of platelet aggregation and the reduction of inflammation. While there are limitations to using homoisocarbacyclin in lab experiments, its specificity makes it a valuable tool for researchers studying blood vessel function. Future research may focus on the development of new synthesis methods and the investigation of homoisocarbacyclin's potential therapeutic applications in other disease areas.
Synthesemethoden
The synthesis of homoisocarbacyclin involves a series of chemical reactions that convert prostacyclin into the homoisocarbacyclin analog. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the final product. While the exact details of the synthesis method are beyond the scope of this paper, it is worth noting that the process is challenging and requires a high level of expertise.
Wissenschaftliche Forschungsanwendungen
Homoisocarbacyclin has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the use of homoisocarbacyclin as a treatment for cardiovascular disease. Studies have shown that homoisocarbacyclin can improve blood vessel function, reduce inflammation, and prevent blood clots, all of which are essential in the treatment of cardiovascular disease.
Eigenschaften
CAS-Nummer |
130377-59-2 |
|---|---|
Produktname |
Homoisocarbacyclin |
Molekularformel |
C26H36O5 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
5-[(1S,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]pentanoic acid |
InChI |
InChI=1S/C26H36O5/c1-26(2,31-20-9-4-3-5-10-20)24(28)15-14-22-21-13-12-18(8-6-7-11-25(29)30)16-19(21)17-23(22)27/h3-5,9-10,14-16,19,21-24,27-28H,6-8,11-13,17H2,1-2H3,(H,29,30)/b15-14+/t19-,21-,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
APARNMGVZWWLMV-ZEYCUZRTSA-N |
Isomerische SMILES |
CC(C)([C@@H](/C=C/[C@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
Synonyme |
homoisocarbacyclin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



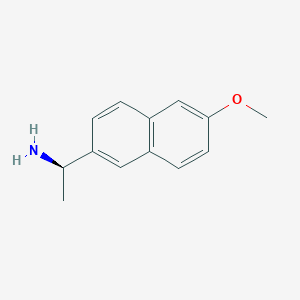
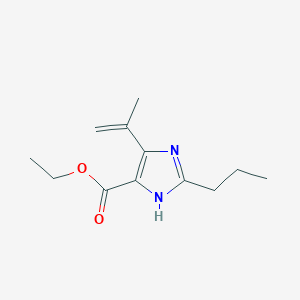
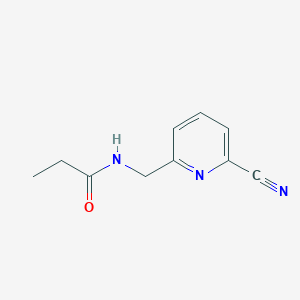
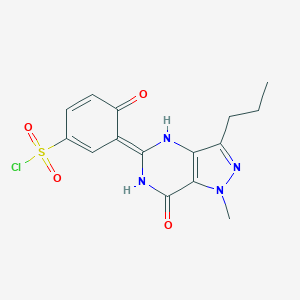
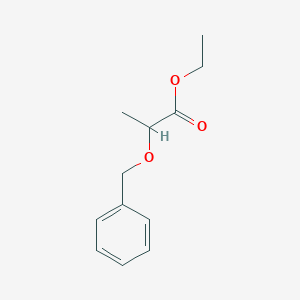
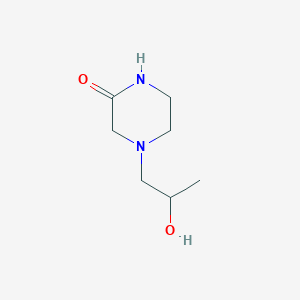
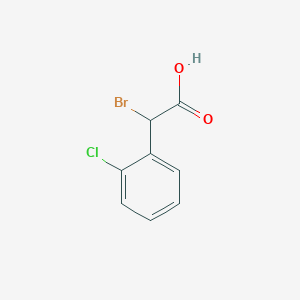
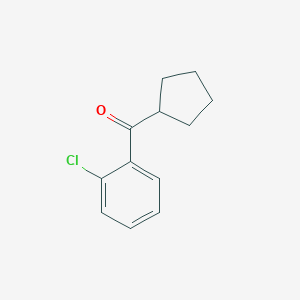
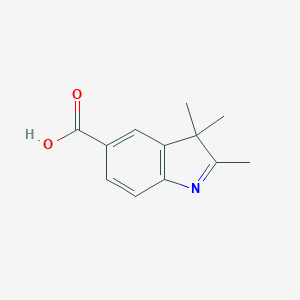
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
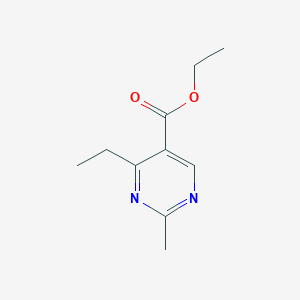
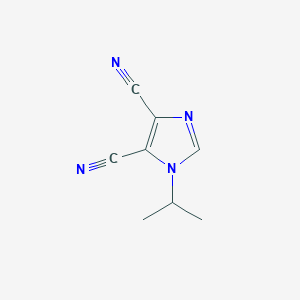
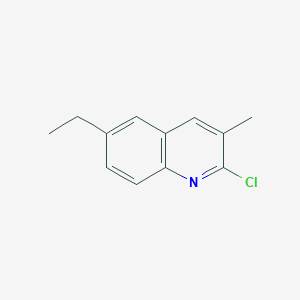
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)